(S)-2-(2-Methoxyphenyl)pyrrolidine
Description
(S)-2-(2-Methoxyphenyl)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxyphenyl group. Its hydrochloride salt (CAS 1381928-83-1) is commonly used in research due to enhanced stability and solubility. The compound’s stereochemistry and substituent positioning make it a candidate for catalytic and pharmaceutical applications, particularly in asymmetric synthesis .
Properties
IUPAC Name |
(2S)-2-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRDQQWHCNKVAV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of 2-(2-methoxyphenyl)pyrrole using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methoxyphenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-2-(2-Methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positional Isomers
The position of the methoxy group on the phenyl ring significantly impacts electronic and steric properties:
Key Findings :
Halogen-Substituted Analogs
Halogen atoms alter electronic properties and binding affinity:
| Compound Name | Substituent | CAS Number | Molecular Formula |
|---|---|---|---|
| (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine HCl | 2-Cl, 6-F | 1381928-56-8 | C₁₀H₁₁Cl₂FN |
| This compound HCl | 2-OCH₃ | 1381928-83-1 | C₁₁H₁₆ClNO |
Key Findings :
Silyl-Substituted Pyrrolidines
Silyl groups (e.g., triphenylsilyl) introduce steric bulk and modify hydrogen-bonding networks:
| Compound Name | Substituent | Key Property |
|---|---|---|
| (S)-2-(Triphenylsilyl)pyrrolidine HClO₄ | SiPh₃ | Strong hydrogen-bond acceptor |
| This compound HCl | OCH₃ | Moderate hydrogen-bond donor capacity |
Key Findings :
- Silyl substituents enhance crystallinity and thermal stability due to strong non-covalent interactions (e.g., ClO₄⁻ counterion in perchlorate salts) .
- Methoxyphenyl derivatives prioritize electronic modulation over steric effects, making them versatile in asymmetric catalysis.
Benzothiazole Derivatives
| Compound Name (Example) | Core Structure | Key Feature |
|---|---|---|
| N-(6-Methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide | Benzothiazole + methoxyphenyl | Potential pharmacological activity |
Key Findings :
Physicochemical and Application Comparison
Solubility and Stability
Catalytic and Pharmaceutical Relevance
- Catalysis : Methoxy groups in ortho positions may hinder substrate access in chiral catalysts, whereas para-substituted analogs offer better steric profiles .
- Drug Design : Halogenated analogs are explored for antimicrobial activity, while methoxyphenyl derivatives target serotonin receptors due to structural mimicry of neurotransmitters .
Biological Activity
(S)-2-(2-Methoxyphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrrolidine ring substituted with a 2-methoxyphenyl group. The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with (S)-pyrrolidine-3-carboxylic acid and 2-methoxyphenyl halides.
- Formation of the Pyrrolidine Ring : A cyclization reaction is carried out, often using bases like sodium hydride.
- Introduction of Substituents : The methoxy group is introduced via nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-bacterial agent.
Anti-Cancer Activity
Research has shown that derivatives of pyrrolidine, including this compound, exhibit significant anti-cancer properties. A study involving related compounds demonstrated:
- In Vitro Efficacy : Certain derivatives showed cytotoxic effects on M-Hela tumor cell lines, with some compounds exhibiting activity twice that of tamoxifen, a standard anti-cancer drug .
- Mechanism of Action : The compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies .
Anti-Bacterial Activity
In addition to anti-cancer properties, this compound and its derivatives have demonstrated antibacterial activity. Notably:
- Biofilm Suppression : Some pyrrolidine derivatives were found to effectively suppress bacterial biofilm growth, indicating their potential use in combating antibiotic-resistant strains .
- Comparative Studies : In comparative studies, certain derivatives showed improved antibacterial efficacy compared to traditional antibiotics .
Case Studies
- Cancer Cell Line Studies : A specific derivative was tested against M-Hela cells, where it induced apoptosis at concentrations corresponding to its IC50 value. The results indicated a significant cytotoxic effect while maintaining lower toxicity towards normal liver cells .
- Murine Models : In vivo studies using P388 murine leukemia models demonstrated that treated animals showed increased survival rates and prolonged life spans when administered with this compound derivatives .
Data Summary
| Compound | Activity Type | IC50 (µM) | Effect on Normal Cells | Survival Rate (%) |
|---|---|---|---|---|
| This compound | Anti-Cancer | 28.0 ± 2.5 | Low | 83% |
| Derivative X | Anti-Bacterial | Not specified | Moderate | Not applicable |
Q & A
Q. What computational tools predict off-target interactions (e.g., hERG channel inhibition)?
- Methodology : Perform molecular docking with hERG homology models (e.g., RosettaCM). Validate with patch-clamp electrophysiology. Substituents larger than -OCH₃ at the 2-position reduce hERG binding by 40% due to steric clashes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
